Ethyl 3-Hydroxy-2-phenylacrylate

Übersicht

Beschreibung

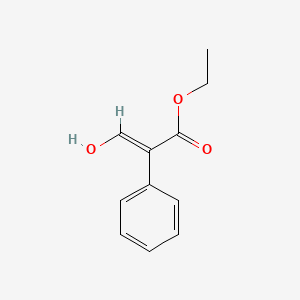

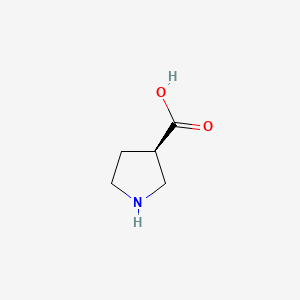

Ethyl 3-Hydroxy-2-phenylacrylate is a compound with the molecular formula C11H12O3 . It has a molecular weight of 192.21 g/mol . The IUPAC name for this compound is ethyl (E)-3-hydroxy-2-phenylprop-2-enoate .

Molecular Structure Analysis

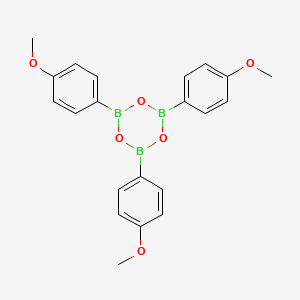

The molecular structure of Ethyl 3-Hydroxy-2-phenylacrylate consists of an ethyl ester group attached to a 3-hydroxy-2-phenylacrylate moiety . The InChI string for this compound is InChI=1S/C11H12O3/c1-2-14-11(13)10(8-12)9-6-4-3-5-7-9/h3-8,12H,2H2,1H3/b10-8+ .

Chemical Reactions Analysis

The 3-hydroxy-2-aryl acrylate scaffold, to which Ethyl 3-Hydroxy-2-phenylacrylate belongs, is a significant building block in organic and medicinal chemistry due to the presence of both electrophilic and nucleophilic centers .

Physical And Chemical Properties Analysis

Ethyl 3-Hydroxy-2-phenylacrylate is a liquid with a molecular weight of 192.21 g/mol . It has a computed XLogP3-AA value of 2.6, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The topological polar surface area is 46.5 Ų .

Wissenschaftliche Forschungsanwendungen

Catalytic Synthesis

Ethyl 3-phenylacrylate has been synthesized using solid superacid AlCl3·CuSO4 as a catalyst under microwave irradiation. This process shows a high conversion rate of 96.6% under optimal conditions, highlighting its efficiency in organic synthesis (Lan Cui-ling, 2007).

Enzymatic Hydrolysis Studies

The enzymatic hydrolysis of ethyl-3-hydroxy-3-phenylpropanoate using ultrasound bath and various enzymes was investigated, showing that ultrasound can decrease the reaction time without significantly changing the yield or enantiomeric excess (C. M. Ribeiro, Elisa N. Passaroto, E. C. S. Brenelli, 2001).

Gold-Based Catalysis

A gold complex was identified as a highly active catalyst for the reaction of benzaldehyde with ethyl diazoacetate, producing ethyl 3-oxo-3-phenylpropanoate and ethyl 3-hydroxy-2-phenylacrylate. This demonstrates the potential of gold complexes in facilitating efficient organic reactions (M. R. Fructos, M. M. Díaz‐Requejo, P. Pérez, 2009).

Biocatalytic Stereoselective Synthesis

The stereoselective synthesis of sec-alcohol (ethyl 3-hydroxy-5-phenylpentanoate) was explored using biocatalysts, achieving high enantiomeric excesses up to 99%. This highlights the utility of biocatalysis in producing stereochemically complex molecules (A. Żądło, Joerg H. Schrittwieser, Dominik Koszelewski, W. Kroutil, R. Ostaszewski, 2016).

Metallomesogenic Complexes

Ethyl 3-(4-hydroxyphenyl)-3-ketopropionate, a related compound, has been used in the synthesis of copper(II) metallomesogenic complexes. This indicates its potential in the field of materials science, particularly in creating new types of mesogenic materials (V. N. Kovganko, N. N. Kovganko, 2013).

Safety And Hazards

When handling Ethyl 3-Hydroxy-2-phenylacrylate, it is advised to avoid breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . It is also recommended to ensure adequate ventilation and to keep people away from and upwind of any spill or leak .

Zukünftige Richtungen

The 3-hydroxy-2-phenylacrylate scaffold is a fascinating building block of many bioactive compounds . Therefore, it is anticipated that researchers will design new multicomponent strategies complying with the Green Chemistry principles for the further exploitation of 2-naphthol for the rapid synthesis of versatile biologically relevant heterocycles .

Eigenschaften

IUPAC Name |

ethyl (E)-3-hydroxy-2-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-2-14-11(13)10(8-12)9-6-4-3-5-7-9/h3-8,12H,2H2,1H3/b10-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQCUSIHDKTWLTA-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CO)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/O)/C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-Hydroxy-2-phenylacrylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-2-[(3,4-dihydroxyphenyl)methyl]-3,3,3-trifluoropropanoic acid](/img/structure/B3043097.png)